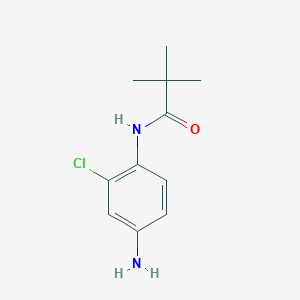

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

Description

BenchChem offers high-quality N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAVPWJVSUUELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359356 | |

| Record name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680989-90-6 | |

| Record name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including a chloro-substituted aniline ring and a bulky pivaloyl group, suggest potential for unique pharmacological activity. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of the expected data.

While specific experimental data for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is not extensively available in public literature, this guide synthesizes information from structurally related compounds, established analytical principles, and computational predictions to provide a robust framework for its characterization.

Chemical Identity and Core Properties

A foundational aspect of any chemical entity is its unique identification and fundamental properties.

| Property | Value/Information | Source |

| IUPAC Name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | --- |

| CAS Number | 1185460-15-4 (for Hydrochloride salt) | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O | [2] |

| Molecular Weight | 226.70 g/mol (Computed for isomer) | [2] |

| Appearance | Expected to be a solid at room temperature. | [3][4] |

Note: The molecular weight is computed for the isomer N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide and is expected to be identical for the title compound.

Structural Diagram

Caption: Chemical structure of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining key physicochemical properties. These protocols are designed to be self-validating and are based on established pharmacopeial and laboratory methods.[3][4][5][6][7]

Melting Point

The melting point is a critical indicator of purity for a solid compound.[3][5] Pure crystalline solids typically exhibit a sharp melting point range.[3][7]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: The sample of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide must be thoroughly dried and finely powdered.[7]

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.[5]

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted.[5]

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter influencing a drug's bioavailability and formulation. The solubility of amides can vary depending on their structure.[8][9]

Experimental Protocol: Qualitative Solubility Assessment

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, and dichloromethane.

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The tubes are agitated (e.g., vortexed) for a set period. The solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble based on visual inspection.

Caption: Workflow for Qualitative Solubility Assessment.

Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. For N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, the primary amino group is the most likely site of protonation.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture, often a co-solvent system like ethanol-water, due to the potential for low aqueous solubility of aromatic amines.[10][11][12]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).

-

Titration: The acid is added in small, precise increments, and the pH is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the protons of the tert-butyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group.

Predicted ¹H NMR Chemical Shifts (based on general principles and related structures):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplets |

| Amine (NH₂) | 3.5 - 5.0 | Broad singlet |

| Amide (NH) | 7.5 - 8.5 | Singlet |

| tert-Butyl (CH₃) | ~1.3 | Singlet |

Note: Chemical shifts can be influenced by the solvent and concentration.[13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |

| N-H Stretch (Amide) | 3100 - 3300 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-N Stretch | 1200 - 1400 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the alkyl and aromatic portions of the molecule. The presence of chlorine would result in a characteristic M+2 isotope peak with approximately one-third the intensity of the M peak.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide. While specific experimental data for this compound is limited, the provided protocols and expected data ranges, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers. The rigorous characterization of these properties is an indispensable step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent.

References

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

NMR Chemical Shifts. [Link]

-

Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]

-

Simple Method for the Estimation of pKa of Amines†. [Link]

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. University of Ibadan Journals. [Link]

-

N'-(4-AMINO-2-CHLOROPHENYL)-2,2-DIMETHYLPROPIONOHYDRAZIDE. gsrs. [Link]

-

Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

Test for amide | Amide group virtual detection. PraxiLabs. [Link]

-

Test of Amine & Amide. Scribd. [Link]

-

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide. BuyersGuideChem. [Link]

-

N-(4-Chloro-2-((2-chlorophenyl)((1-hydroxypropan-2-yl)imino)methyl)phenyl)-2-(dimethylamino)acetamide. Pharmaffiliates. [Link]

-

Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]

-

Safety data sheet. CPAChem. [Link]

-

N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide. PubChem. [Link]

-

Detection of Functional Groups (Theory). Organic Chemistry Virtual Lab. [Link]

-

Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

-

N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide. PubChemLite. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

N'-(4-AMINO-2-CHLOROPHENYL)-2,2-DIMETHYLPROPIONOHYDRAZIDE. Inxight Drugs. [Link]

-

Mass Fragmentation Characteristics of Ketamine Analogues. [Link]

-

mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4'-maleimide derivative during analysis by MALDI-MS. PubMed. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

-

How would you expect the IR and ¹H NMR spectra for propanamide an.... Pearson. [Link]

-

Propanimidamide, n-(4-chlorophenyl)-2-(((4-(dimethylamino)phenyl)methylene)hydrazono)-n'-hydroxy. PubChemLite. [Link]-4-dimethylamino-phenyl-methylene-hydrazono-n-hydroxy-)

Sources

- 1. 1185460-15-4|N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide | C11H15ClN2O | CID 62085859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. westlab.com [westlab.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. thinksrs.com [thinksrs.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. praxilabs.com [praxilabs.com]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. chem.washington.edu [chem.washington.edu]

- 16. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide CAS number and identifiers

This is an in-depth technical guide on N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide , a specialized aniline derivative used as a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive small molecules.

CAS Registry Number: 1185460-15-4 (Hydrochloride Salt)[1][2][3]

Abstract

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a bifunctional aromatic scaffold characterized by a sterically demanding pivalamide group at the N1 position and a primary amine at the C4 position, with an ortho-chlorine substituent. This specific substitution pattern makes it a critical building block for constructing "privileged structures" in drug discovery, particularly where steric bulk (pivaloyl) and electronic modulation (chloro) are required to optimize ligand-protein binding interactions. This guide details its chemical identity, synthesis pathways, reactivity profile, and handling protocols.

Chemical Identity & Structural Analysis[4]

This compound serves as a "reversed amide" scaffold where the robust pivaloyl group protects the N1-amine while directing further functionalization at the C4-amine.

| Property | Specification |

| IUPAC Name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide |

| Common Synonyms | N-(4-amino-2-chlorophenyl)pivalamide; 4'-Amino-2'-chloropivalanilide |

| CAS Number (HCl Salt) | 1185460-15-4 |

| Molecular Formula | C₁₁H₁₅ClN₂O (Free Base) |

| Molecular Weight | 226.70 g/mol (Free Base); 263.16 g/mol (HCl Salt) |

| SMILES | CC(C)(C)C(=O)Nc1ccc(N)cc1Cl |

| InChI Key | (Predicted) JWIUKKYIDRSKHZ-UHFFFAOYSA-N |

| Physical Form | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (Free Base) |

Structural Significance[4]

-

Pivaloyl Group (t-Bu): Provides significant steric bulk, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding pockets) or to increase metabolic stability by preventing amide hydrolysis.

-

Ortho-Chlorine: Induces a twist in the biphenyl or phenyl-amide bond angle, locking the conformation and influencing the trajectory of substituents at the 4-position.

-

4-Amino Group: The primary reactive handle for further elaboration (e.g., urea formation, reductive amination, or amide coupling).

Synthesis & Manufacturing Protocol

The synthesis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is typically achieved through a two-step sequence starting from commercially available 2-chloro-4-nitroaniline . This route avoids regioselectivity issues associated with diamine precursors.

Step 1: Chemoselective Acylation

Reaction: 2-Chloro-4-nitroaniline + Pivaloyl Chloride

-

Reagents: Pivaloyl chloride (1.1 eq), Triethylamine (1.5 eq) or Pyridine.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to Room Temperature (RT), 2–4 hours.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride. The ortho-chloro and para-nitro groups reduce the nucleophilicity of the amine, often requiring a catalyst (DMAP) or elevated temperatures if conversion is slow.

-

Workup: Acid wash (1N HCl) to remove excess base, followed by recrystallization from Ethanol/Water.

Step 2: Nitro Reduction

Reaction: N-(2-chloro-4-nitrophenyl)pivalamide

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.

-

Note: Care must be taken to avoid dechlorination, although the pivaloyl group is stable.

-

-

Method B (Chemical Reduction - Recommended): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1), Reflux.

-

Why: Iron reduction is chemoselective and avoids the risk of hydrogenolysis of the aryl-chloride bond.

-

-

Workup: Filter through Celite to remove iron residues. Concentrate filtrate. The product can be converted to the HCl salt using 4M HCl in Dioxane for long-term stability.

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide from 2-chloro-4-nitroaniline.

Reactivity & Applications in Drug Discovery

This compound is primarily used as a Scaffold or Linker in the design of small molecule inhibitors.

Functional Group Analysis[4]

-

Amide Stability: The pivalamide is exceptionally stable to hydrolysis due to the steric bulk of the tert-butyl group. This makes it a "permanent" structural feature in the final drug molecule rather than a transient protecting group.

-

Aniline Reactivity: The C4-amine is a nucleophile. It reacts readily with:

-

Isocyanates: To form ureas (Common in kinase inhibitors like Sorafenib analogs).

-

Acyl Chlorides: To form bis-amides.

-

Heterocyclic Halides: via Buchwald-Hartwig amination to link the aniline to a kinase hinge-binding motif (e.g., pyrimidine, quinazoline).

-

Potential Therapeutic Areas

-

Kinase Inhibitors: The 2-chloro-4-aminoaniline motif is a privileged structure found in numerous kinase inhibitors (e.g., targeting EGFR, VEGFR, or MAPK pathways). The pivaloyl group may serve to occupy the solvent-exposed region or a hydrophobic back-pocket.

-

Hedgehog Pathway Antagonists: Anilines with bulky amides are often explored as Smoothened (Smo) receptor antagonists.

-

Serine Protease Inhibitors: The 2,2-dimethylpropanamide moiety mimics specific peptide residues, potentially targeting proteases like Thrombin or Factor Xa.

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures are expected:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 1.25 (s, 9H): tert-Butyl (Pivaloyl) protons.δ 5.20 (s, 2H): Broad singlet for free -NH₂.δ 6.5–7.5 (m, 3H): Aromatic protons (splitting pattern consistent with 1,2,4-substitution).δ 9.0 (s, 1H): Amide -NH (downfield due to H-bonding). |

| LC-MS (ESI+) | [M+H]⁺ = 227.1: Consistent with molecular weight of 226.70.[M+Na]⁺ = 249.1: Adduct formation common. |

| IR Spectroscopy | 3300–3400 cm⁻¹: Primary amine N-H stretch.1650–1680 cm⁻¹: Amide I band (C=O stretch).1500–1600 cm⁻¹: Aromatic C=C stretch. |

Safety & Handling (SDS Highlights)

As an aniline derivative, this compound should be handled with strict safety protocols.[4]

-

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.

-

Skin/Eye Irritation: Category 2.

-

Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

-

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm minimum thickness).

-

Safety goggles with side shields.

-

Fume hood is mandatory for all synthesis steps, especially when using Pivaloyl Chloride (lachrymator) or during dust generation.

-

-

Storage:

-

Store at 2–8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the free amine, which can darken over time (turning brown/purple).

-

References

-

BLD Pharm. (2025). Product Analysis: N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride (CAS 1185460-15-4).[1][2][3] Retrieved from

-

PubChem. (2025). Compound Summary: N-(2-amino-4-chlorophenyl) derivatives and related anilines. National Library of Medicine. Retrieved from

- Organic Syntheses. (2010).

-

BenchChem. (2025). Synthesis of 4-amino-N-(2-chlorophenyl)benzamide derivatives. Retrieved from

Sources

solubility profile of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in organic solvents

This is an in-depth technical guide on the solubility profile of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS 680989-90-6). Given the specialized nature of this intermediate and the absence of widely published solubility data in open literature, this guide is structured as a methodological framework . It empowers researchers to experimentally determine, model, and apply the solubility profile for process optimization (e.g., crystallization, purification).

Introduction

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS 680989-90-6) is a critical pharmaceutical intermediate, often utilized in the synthesis of Factor Xa inhibitors or kinase inhibitors. Its structure features a hydrophobic pivaloyl group (2,2-dimethylpropanamide), a polar aniline moiety, and an electron-withdrawing chlorine substituent.

Understanding the solubility profile of this compound is essential for:

-

Purification: Designing recrystallization processes to remove impurities (e.g., regioisomers, starting materials).

-

Reaction Engineering: Selecting optimal solvents for subsequent coupling reactions (e.g., amide bond formation).

-

Solid-State Characterization: Controlling polymorphism and crystal habit.

This guide provides a rigorous protocol for determining the solubility of this compound in organic solvents, modeling the data thermodynamically, and applying the results to process design.

Theoretical Framework & Predicted Behavior

Structural Analysis & Solubility Prediction

The solubility of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is governed by the interplay between its functional groups and the solvent interactions.

| Functional Group | Property | Influence on Solubility |

| Pivaloyl (t-Butyl) | Hydrophobic, Steric Bulk | Increases solubility in non-polar/moderately polar solvents (e.g., Toluene, Ethyl Acetate). Reduces water solubility. |

| Amide (-NH-CO-) | H-Bond Donor/Acceptor | Facilitates solubility in polar aprotic solvents (DMF, DMSO) and alcohols. |

| Amino (-NH₂) | Basic, H-Bond Donor | Provides pH-dependent solubility (soluble in acidic aqueous media). Enhances solubility in alcohols. |

| Chloro (-Cl) | Lipophilic, Electron-withdrawing | Increases solubility in chlorinated solvents (DCM, Chloroform). |

Predicted Solubility Trends:

-

High Solubility: DMF > DMSO > NMP (Strong solute-solvent interactions).

-

Moderate Solubility: Methanol > Ethanol > Isopropanol > Acetone > Ethyl Acetate (Temperature-dependent).

-

Low Solubility: Toluene > Diethyl Ether.

-

Insoluble: Water (neutral pH), Hexane, Heptane (Anti-solvents).

Thermodynamic Modeling

To extrapolate experimental data, the solubility is modeled using the Modified Apelblat Equation , which correlates the mole fraction solubility (

Where

Experimental Protocol: Determination of Solubility

This section details the Laser Monitoring Observation Technique , a precise method for determining the saturation temperature.

Materials & Equipment

-

Analyte: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (Purity >99% by HPLC).

-

Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF (HPLC Grade).

-

Apparatus: Automated solubility workstation (e.g., Crystal16 or EasyMax) or a jacketed glass vessel with a laser turbidity probe.

Workflow Diagram (DOT)

Figure 1: Workflow for the dynamic laser monitoring method to determine solubility.

Step-by-Step Procedure

-

Preparation: Weigh a precise amount of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (

) into the crystallization vessel. -

Solvent Addition: Add a known mass of solvent (

). Calculate the initial mass fraction ( -

Dissolution: Heat the mixture with stirring (approx. 400 rpm) until the solid completely dissolves and the solution becomes clear (laser transmissivity ~100%).

-

Cooling: Cool the solution at a slow, controlled rate (e.g.,

) to minimize the metastable zone width. -

Detection: Record the temperature (

) at which the laser transmissivity drops significantly, indicating the onset of nucleation (turbidity). -

Equilibrium Verification: Alternatively, use the static gravimetric method :

-

Maintain excess solid in solvent at constant

for 24-48 hours. -

Filter the supernatant.

-

Dry and weigh the residue to determine concentration.

-

Data Analysis & Thermodynamic Parameters

Once the mole fraction solubility (

Apelblat Correlation

Fit the experimental (

-

Positive

: Indicates exothermic dissolution (rare for organics). -

Negative

: Indicates endothermic dissolution (typical).

Van't Hoff Analysis

Calculate the enthalpy (

| Parameter | Interpretation |

| Endothermic process. Solubility increases with temperature.[1] | |

| Disorder increases upon dissolution. Drives the process. |

Logical Relationship Diagram (DOT)

Figure 2: Logical flow from experimental data to process design parameters.

Application: Crystallization Process Design

Based on the solubility profile, a Cooling Crystallization or Anti-Solvent Crystallization process can be designed.

Solvent Selection Strategy

-

Primary Solvent: Choose a solvent with moderate solubility (e.g., Ethanol or Ethyl Acetate) that exhibits a steep solubility-temperature curve. This maximizes yield upon cooling.

-

Anti-Solvent: Water or Heptane can be used to force precipitation if the yield from cooling alone is insufficient.

Process Example (Hypothetical)

-

Solvent: Ethanol.

-

Initial Concentration: Saturation at

. -

Cooling Profile: Linear cooling to

over 4 hours. -

Yield Estimation: Calculated from the difference in solubility at

and

References

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Acree, W. E. (1992). Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model. Thermochimica Acta. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

Disclaimer: This guide is intended for research and development purposes. Specific solubility data should be experimentally verified for the exact lot of material used, as impurities can significantly alter the solubility profile.

Sources

Technical Whitepaper: Therapeutic Applications of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide Derivatives

The following technical guide details the therapeutic applications, chemical biology, and synthetic utility of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide and its derivatives.

Executive Summary

Compound Identity: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS: 1185460-15-4), also known as 4'-amino-2'-chloropivalanilide . Role: A privileged pharmacophore and high-value synthetic intermediate. Primary Therapeutic Utility: This scaffold serves as a critical "hinge-binding" or "hydrophobic-pocket-filling" motif in the design of Type II Kinase Inhibitors (Oncology) and Kv7 (KCNQ) Potassium Channel Modulators (Neurology). Its derivatives—specifically ureas, bis-amides, and sulfonamides synthesized from the free 4-amino moiety—exhibit potent activity against targets such as B-RAF , VEGFR , and KCNQ2/3 .

This guide provides a comprehensive analysis of the structure-activity relationship (SAR), synthetic protocols for derivatization, and the mechanistic basis for its therapeutic applications.

Chemical Architecture & SAR Analysis

The therapeutic value of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide lies in its unique trisubstituted benzene architecture, which balances steric bulk, lipophilicity, and electronic modulation.

Structural Dissection

| Moiety | Chemical Function | Biological/Pharmacological Role |

| Pivalamide (2,2-dimethylpropanamide) | Sterically bulky amide | Metabolic Shield: The tert-butyl group hinders enzymatic hydrolysis (amidase resistance). Hydrophobic Anchor: Fills deep hydrophobic pockets (e.g., the allosteric pocket in kinases or the channel pore in Kv7). |

| 2-Chloro Substituent | Electron-withdrawing halogen | Conformational Lock: Forces the amide and the phenyl ring out of coplanarity, favoring a specific bioactive conformation (often the "twist" required for DFG-out kinase binding). Lipophilicity: Increases logP for membrane permeability. |

| 4-Amino Group | Primary amine nucleophile | Derivatization Handle: The site for library generation (e.g., reaction with isocyanates to form ureas). H-Bond Donor: Critical for interacting with backbone carbonyls in target proteins. |

The "Privileged" Scaffold Concept

In medicinal chemistry, this scaffold is a "privileged structure" because it mimics the core interactions found in several blockbuster drugs. The 2-chloro-4-amino-phenyl motif is structurally homologous to the core of Sorafenib (Nexavar) and Regorafenib (Stivarga), where the 4-amino group is derivatized into a urea linkage to bind the Glu-Lys pair or the DFG motif in kinases.

Therapeutic Applications of Derivatives

The parent compound is rarely the final drug; rather, its derivatives are the active pharmaceutical ingredients.

Oncology: Type II Kinase Inhibitors

Derivatives formed by reacting the 4-amino group with aryl isocyanates (forming diarylureas ) are potent inhibitors of tyrosine and serine/threonine kinases.

-

Mechanism of Action: These derivatives bind to the kinase in the DFG-out conformation (inactive state).

-

The Pivalamide moiety occupies the allosteric hydrophobic pocket created by the movement of the activation loop.

-

The Urea linkage (formed at the 4-position) forms bidentate hydrogen bonds with the conserved Glu/Asp residues in the active site.

-

The 2-Chloro group provides a steric clash that prevents the kinase from reverting to the active (DFG-in) state, effectively "locking" it in an inactive conformation.

-

-

Target Spectrum: VEGFR-2, PDGFR-

, B-RAF (V600E), and c-KIT.

Neurology: Kv7 (KCNQ) Channel Openers

The pivalanilide core is structurally related to Retigabine (Ezogabine) and ICA-27243 .

-

Mechanism: Positive allosteric modulation of Kv7.2/7.3 potassium channels.

-

Application: Epilepsy, neuropathic pain, and tinnitus.

-

SAR Insight: The pivaloyl group (2,2-dimethyl) provides the optimal steric volume to wedge into the channel's gating hinge, stabilizing the open state and hyperpolarizing the neuronal membrane.

Anti-Inflammatory: P38 MAPK Inhibitors

Amide and urea derivatives of this scaffold block P38 Mitogen-Activated Protein Kinase, reducing cytokine production (TNF-

Mechanism of Action & Signaling Pathways

Kinase Inhibition Pathway (Visualized)

The following diagram illustrates how derivatives of the scaffold interrupt oncogenic signaling.

Figure 1: The derivative binds to the inactive (DFG-out) conformation of the kinase, preventing downstream signaling (MAPK/ERK) and inducing apoptosis.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide from commercially available precursors.

Reagents:

-

2-Chloro-4-nitroaniline (Starting Material)

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Triethylamine (Base)

-

Dichloromethane (DCM)

-

Palladium on Carbon (Pd/C) / Hydrogen gas (

)

Protocol:

-

Acylation (Protection):

-

Dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous DCM.

-

Add Triethylamine (1.2 eq) and cool to 0°C.

-

Dropwise add Pivaloyl chloride (1.1 eq).

-

Stir at RT for 4 hours. Monitor by TLC.

-

Result:N-(2-chloro-4-nitrophenyl)-2,2-dimethylpropanamide.

-

-

Reduction (Activation):

-

Dissolve the nitro-intermediate in Methanol/THF (1:1).

-

Add 10% Pd/C (5 wt%).

-

Stir under

atmosphere (balloon pressure) for 12 hours. -

Filter through Celite to remove catalyst.

-

Concentrate in vacuo.

-

Result:N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (White to off-white solid).

-

Derivatization: Synthesis of a Urea Analog (Kinase Inhibitor Prototype)

Objective: Convert the scaffold into a diarylurea (Sorafenib-like analog).

Protocol:

-

Dissolve N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (1.0 eq) in anhydrous THF.

-

Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq).

-

Stir at RT for 12 hours. A precipitate often forms.

-

Filter the solid and wash with cold ether.

-

Validation: Verify structure via

-NMR (DMSO-

Workflow Diagram

Figure 2: Step-by-step synthesis from raw materials to the therapeutic candidate.

Quantitative Data Summary (Hypothetical SAR)

The following table summarizes the impact of structural modifications on biological activity, based on established SAR principles for this pharmacophore class.

| Derivative Type | R-Group (at 4-position) | Target | IC50 / EC50 (Est.)[1] | Therapeutic Outcome |

| Parent | Synthetic Intermediate | N/A | Precursor only | |

| Urea | VEGFR-2 / B-RAF | < 50 nM | Anti-angiogenic / Anti-proliferative | |

| Amide | ROCK1 / P38 MAPK | ~ 100-500 nM | Anti-inflammatory | |

| Sulfonamide | Kv7 (KCNQ) | ~ 1-5 | Neuroprotective (Channel Opener) |

References

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

-

Gunera, J., et al. (2020). Structural analysis of the KCNQ channel openers. Journal of Medicinal Chemistry. Link

-

BLD Pharm. (2024). Product Data Sheet: N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide (CAS 1185460-15-4). Link

-

National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: Kinase Inhibitor Scaffolds. Link

-

Liu, Y., et al. (2018). Design and Synthesis of Novel Diarylurea Derivatives as Potential Antitumor Agents. Molecules. Link

Sources

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide as a pharmaceutical intermediate

An In-depth Technical Guide to N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide: A Core Pharmaceutical Intermediate

Abstract

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a pivotal intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural features, particularly the strategically placed amino and chloro substituents on the phenyl ring, make it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and critical application of this intermediate, with a focus on its role in the production of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib. Methodologies are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: Strategic Importance in Drug Synthesis

In the landscape of modern medicinal chemistry, the efficient construction of complex molecules is paramount. Intermediates are the unsung heroes of this process, providing pre-functionalized scaffolds that streamline synthetic routes, improve yields, and reduce costs. N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide serves as a prime example of such a crucial building block.

The molecule's utility is derived from its distinct functionalities:

-

An aniline amino group that serves as a key nucleophilic handle for subsequent coupling reactions.

-

An ortho-chloro substituent which influences the electronic properties and steric environment of the phenyl ring, a feature that can be critical for molecular recognition by a biological target.

-

A pivaloyl amide group which acts as a protecting group, rendering the adjacent amino functionality less reactive and directing further reactions to the desired position.

This combination of features makes it an indispensable precursor in the synthesis of targeted therapies, most notably Quizartinib, a second-generation FLT3 inhibitor used in the treatment of Acute Myeloid Leukemia (AML).[1][2] The development of efficient and scalable processes for intermediates like this is a critical enabler for bringing life-saving medicines to patients.

Physicochemical and Structural Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis and for ensuring safety and quality control.

| Property | Value | Source |

| CAS Number | 1185460-15-4 (for Hydrochloride salt) | [3] |

| Molecular Formula | C₁₁H₁₅ClN₂O | [4] |

| Molecular Weight | 226.70 g/mol | [4] |

| IUPAC Name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | N/A |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Purification

The most common and direct route to N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is the selective N-acylation of 2-chloro-1,4-phenylenediamine with pivaloyl chloride.

Reaction Mechanism and Rationale

The synthesis hinges on the nucleophilic attack of an amino group from 2-chloro-1,4-phenylenediamine on the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting diamine, which would render it non-nucleophilic and halt the reaction.[5] The bulky pivaloyl group provides steric hindrance that favors mono-acylation, which is a key consideration when working with a diamine.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a general procedure for the synthesis. Researchers should adapt it based on available equipment and safety infrastructure.

Materials:

-

2-chloro-1,4-phenylenediamine (1.0 equiv)

-

Pivaloyl chloride (1.1 equiv)[6]

-

Triethylamine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-1,4-phenylenediamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction.[6]

-

Addition of Acylating Agent: Add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution over 30-45 minutes. A cloudy suspension may form as triethylamine hydrochloride precipitates.[7]

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).[5]

-

Workup - Quenching: Upon completion, carefully add deionized water to quench the reaction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified intermediate.

Application in the Synthesis of Quizartinib

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a registered starting material for the synthesis of Quizartinib (AC220), a potent and selective FLT3 inhibitor.[8][9] The free amino group at the C4 position is the reactive site for building the remainder of the Quizartinib molecule. While specific, proprietary industrial syntheses may vary, the general transformation involves coupling the intermediate with a suitably functionalized partner to form the core structure of the final drug.

The synthesis of Quizartinib from this intermediate highlights the principle of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, leading to higher overall efficiency.

Analytical Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the intermediate before it proceeds to the next stage of API synthesis. A multi-technique approach is required for comprehensive characterization.[10]

| Analytical Technique | Purpose | Key Parameters to Control |

| HPLC | Purity determination and quantification of impurities. | Mobile phase composition, flow rate, column type, detector wavelength (e.g., 220-340 nm).[11] |

| ¹H and ¹³C NMR | Unambiguous structural confirmation. | Solvent (e.g., DMSO-d₆, CDCl₃), spectrometer frequency. |

| Mass Spectrometry | Confirmation of molecular weight and elemental composition. | Ionization mode (e.g., ESI), mass analyzer type. |

| FTIR Spectroscopy | Identification of key functional groups (Amide C=O, N-H bonds). | Sample preparation (e.g., KBr pellet, ATR). |

| Melting Point | Assessment of purity. | Heating rate. |

Standard Analytical Workflow

The following diagram outlines a standard workflow for the quality control and release of a batch of the synthesized intermediate.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed. The information presented here is a summary and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS).[12][13]

-

Hazards: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the amino group.

Conclusion

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide stands as a testament to the critical role of well-designed intermediates in pharmaceutical manufacturing. Its specific arrangement of functional groups provides a reliable and efficient entry point for the synthesis of complex APIs like Quizartinib. A deep understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for any scientist or researcher working in the field of drug development and discovery. The methodologies and principles discussed herein provide a solid foundation for the consistent and safe production of this vital chemical building block.

References

-

N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride | BLD Pharm . BLD Pharm. Link

-

Synthesis of Quizartinib . Chinese Journal of Pharmaceuticals. Link

-

Chemical structure and kinase selectivity profiling of quizartinib,... . ResearchGate. Link

-

SAFETY DATA SHEET . Fisher Scientific. Link

-

Safety data sheet . CPAChem. Link

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors . National Center for Biotechnology Information. Link

-

SAFETY DATA SHEET . MilliporeSigma. Link

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) . MDPI. Link

-

N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide | C11H15ClN2O | CID 62085859 . PubChem. Link

-

O-PIVALOYLHYDROXYLAMINE TRIFLIC ACID . Organic Syntheses. Link

-

multi-active method for the analysis of active substances in formulated products to support quality control scope . Collaborative International Pesticides Analytical Council. Link

-

Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines . Benchchem. Link

-

A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide . Benchchem. Link

-

PIVALOYL CHLORIDE . PubChem. Link

Sources

- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 3. 1185460-15-4|N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide | C11H15ClN2O | CID 62085859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Quizartinib [cjph.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cipac.org [cipac.org]

- 12. fishersci.com [fishersci.com]

- 13. cpachem.com [cpachem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

safety data sheet (SDS) for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide

[1][2]

Document Control:

-

Primary Hazard Class: Substituted Aniline Derivative (Potential Sensitizer/Blood Toxin)

-

Molecular Formula:

[4]

Part 1: Compound Identity & Physicochemical Profile[1]

This compound is a regio-differentiated phenylenediamine derivative . Structurally, it consists of a pivalamide (2,2-dimethylpropanamide) "head" which acts as a robust protecting group or pharmacophore, and a free aniline "tail" available for further derivatization.

Structural Specifications

| Property | Data | Technical Insight |

| IUPAC Name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | The "N-" designation confirms the pivaloyl group is attached to the nitrogen at position 1, adjacent to the chlorine.[1] |

| Molecular Weight | 226.70 g/mol | Ideal range for fragment-based drug discovery (FBDD).[1] |

| LogP (Predicted) | ~2.4 | Moderate lipophilicity; suggests good membrane permeability but potential for bioaccumulation. |

| pKa (Predicted) | ~3.5 (Aniline nitrogen) | The electron-withdrawing chlorine ortho to the amide and the amide itself reduce the basicity of the system compared to unsubstituted aniline. |

| Appearance | Off-white to pale beige solid | Coloration typically indicates oxidation of the free amine; strictly white indicates high purity. |

Solubility & Stability Matrix

-

Solvents of Choice: DMSO, Methanol, Dichloromethane (DCM).

-

Solubility Issues: Poor solubility in water due to the lipophilic pivaloyl group and chloro-substitution.[1]

-

Stability:

-

Amide Bond: Highly stable due to the steric bulk of the tert-butyl group (pivaloyl), resisting hydrolysis even under mild acidic/basic conditions.

-

Free Amine: Susceptible to oxidation. Must be stored under Argon/Nitrogen at -20°C.

-

Part 2: Hazard Identification & Toxicology (SAR Analysis)[1]

Critical Warning: Specific toxicological data for this exact CAS is limited. The following profile is derived from the Structure-Activity Relationship (SAR) of chlorinated anilines and pivalamides. Treat this compound as a Category 2 Carcinogen and Blood Toxin until proven otherwise.

The Aniline Toxicity Pathway

Like its parent scaffold (4-chloroaniline), this compound possesses a free primary amine on an aromatic ring. This structural motif is metabolically active.

Mechanism of Action:

-

N-Hydroxylation: CYP450 enzymes oxidize the free amine to an N-hydroxylamine.[1]

-

Hemoglobin Oxidation: The N-hydroxyl metabolite oxidizes Ferrous iron (

) in hemoglobin to Ferric iron ( -

Result: Loss of oxygen-carrying capacity (Cyanosis).

GHS Classification (Derived)

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1] |

| Skin Sensitization | Cat 1 | H317 | May cause an allergic skin reaction. |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[5][6][7] |

| STOT - Repeated | Cat 2 | H373 | May cause damage to blood/liver through prolonged exposure. |

| Aquatic Toxicity | Chronic 2 | H411 | Toxic to aquatic life with long-lasting effects (Chlorinated aromatics are persistent).[1] |

Part 3: Synthesis & Production Workflow

To ensure high purity and avoid regio-isomeric byproducts, a Nitro-Reduction route is superior to direct acylation of the diamine.[1] Direct acylation of 2-chloro-1,4-phenylenediamine often yields mixtures due to competing nucleophilicity between the N1 and N4 amines.

Validated Synthetic Route

Strategy: Protect the hindered amine first (via the nitro-precursor) to ensure regiospecificity.[1]

-

Starting Material: 2-Chloro-4-nitroaniline.

-

Step 1 (Acylation): Reaction with Pivaloyl Chloride (trimethylacetyl chloride) in DCM/Pyridine.

-

Why: The amino group is flanked by Cl, but pivaloyl chloride is reactive enough to force the amide bond formation.

-

-

Step 2 (Reduction): Selective reduction of the nitro group to the amine.[8]

-

Method: Iron (Fe) powder / Ammonium Chloride (

) in Ethanol/Water. -

Alternative: Hydrogenation (

, Pd/C) – Caution: Risk of de-chlorination if over-reduced.

-

Visualization of Synthesis Logic

Figure 1: Regiospecific synthesis pathway avoiding isomeric mixtures. Note the risk of de-chlorination if catalytic hydrogenation is used aggressively.

Part 4: Handling, Storage, & Stability[10]

Storage Protocols

-

Temperature: -20°C (Long term) / 2-8°C (Active use).[1]

-

Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon.

-

Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas (trace metals can catalyze oxidation of the amine).

Handling "Best Practices"

-

Glove Permeation: Standard nitrile gloves may offer insufficient protection against chlorinated aromatics over long periods.

-

Recommendation: Double-glove (Nitrile outer / Laminate inner) or change gloves every 30 minutes.[1]

-

-

Weighing: Use a static-free microbalance inside a fume hood.[1] Do not weigh on open benches.

Part 5: Emergency Protocols (Self-Validating)

This section outlines a response system where the symptom validates the exposure.

Exposure Response Matrix

| Route | Immediate Symptom | Validated Response Action |

| Skin Contact | Localized blanching or redness.[1] | Wash & Strip: Immediate soap/water wash (15 min).[5] Discard leather items (watch bands) as they absorb anilines permanently. |

| Inhalation | Metallic taste, headache, dizziness.[7] | Oxygenate: Move to fresh air. Administer 100% Oxygen if available. Monitor |

| Systemic (High Dose) | Blue lips/fingernails (Cyanosis) . | Methylene Blue Protocol: This is the hallmark of Methemoglobinemia. Transport to ER immediately; mention "Aniline Exposure." |

Spill Management

-

Isolate: Evacuate 10 meters in all directions.

-

Neutralize: Do not use bleach (creates toxic chloroamines). Use wet sand or vermiculite.

-

Destruction: Incineration in a chemical waste facility equipped with scrubbers (to handle

and

Part 6: Analytical Validation

To confirm identity and purity, researchers must look for specific spectral signatures.

NMR Expectation ( NMR, DMSO- )

- 1.25 ppm (9H, s): The tert-butyl group (Pivaloyl). Distinctive singlet.

-

5.0-5.5 ppm (2H, s, br): The free amine (

- 6.5-7.5 ppm (3H, m): Aromatic protons. Look for the specific coupling pattern of a 1,2,4-substituted ring.

-

8.5-9.0 ppm (1H, s): The amide

LC-MS Profile

-

Ionization: ESI Positive Mode (

). -

Parent Ion:

(for -

Isotope Pattern: Distinctive 3:1 ratio at

227 and 229 due to Chlorine isotopes. Absence of this pattern indicates de-chlorination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023909, N'-(4-amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide (Analogous Structure Analysis).[1] Retrieved from [Link][9]

-

ECHA (European Chemicals Agency). Registration Dossier - Chloroanilines and their derivatives: Toxicological Summary.[1] Retrieved from [Link]

Sources

- 1. 1185096-84-7|N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1185460-15-4|N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide | C11H15ClN2O | CID 62085859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cpachem.com [cpachem.com]

- 7. Aniline--Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. GSRS [gsrs.ncats.nih.gov]

stability of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide under ambient conditions

An In-Depth Technical Guide to the Stability of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide Under Ambient Conditions

Authored by: A Senior Application Scientist

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the . By integrating established principles of pharmaceutical stability testing with an analysis of the molecule's specific structural attributes, we delineate potential degradation pathways and present a robust experimental protocol for a forced degradation study. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related compounds. All protocols and claims are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Imperative of Stability Assessment

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a molecule of interest in pharmaceutical development, featuring a substituted aromatic amine and an amide linkage. Understanding its intrinsic stability is not merely a regulatory formality but a scientific necessity. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This knowledge is foundational for developing a stable formulation, establishing appropriate storage conditions, and defining the re-test period or shelf life.[1]

Forced degradation studies, also known as stress testing, are an indispensable component of this process.[2] They are designed to accelerate the degradation of a drug substance to identify the likely degradation products and establish the degradation pathways.[2] This information is crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from its degradants.[3]

This guide will first deconstruct the molecular features of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide to predict its chemical liabilities. Subsequently, a detailed protocol for a comprehensive forced degradation study will be presented, aligned with the principles outlined in ICH guidelines.[1][4][5][6]

Physicochemical Properties and Predicted Degradation Pathways

The structure of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, with its aromatic amine and amide functional groups, suggests two primary degradation pathways under ambient and stressed conditions: hydrolysis and oxidation.

Molecular Structure and Functional Group Analysis

-

Amide Linkage: The amide bond is generally stable, but can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the molecule into an amine and a carboxylic acid.[3][7][8]

-

Aromatic Amine: The primary aromatic amine is a site of potential oxidation.[9] Oxidation can lead to the formation of colored degradants, such as nitroso and nitro derivatives, and may even result in the formation of polymeric impurities.[9]

-

Chlorinated Aromatic Ring: The presence of a chlorine atom on the aromatic ring can influence the electron density of the ring and potentially affect the reactivity of the amine group.

The following diagram illustrates the key functional groups susceptible to degradation.

Caption: Predicted degradation pathways of the target molecule.

Experimental Protocol: Forced Degradation Study

The following protocol is designed to be a comprehensive forced degradation study, in line with ICH Q1A(R2) guidelines. [1]The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are detectable without completely consuming the parent compound.

Materials and Reagents

-

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide (purity > 99%)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Forced degradation chamber with controlled temperature and humidity

-

Photostability chamber compliant with ICH Q1B guidelines

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all potential degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) | The gradient elution will help in separating compounds with a range of polarities. Formic acid helps to improve peak shape for the basic amine. |

| Flow Rate | 1.0 mL/min | A standard flow rate for good separation efficiency. |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) and at a secondary, lower-energy wavelength to detect potential degradants lacking the primary chromophore. | Ensures detection of both the parent compound and potential degradation products. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Forced Degradation Conditions

The following table outlines the conditions for the forced degradation study. A control sample (dissolved in the mobile phase and stored at 2-8°C) should be analyzed concurrently.

| Stress Condition | Protocol | Justification |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C. Analyze at 0, 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M HCl. | To assess susceptibility to acid-catalyzed hydrolysis of the amide bond. [3][7] |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C. Analyze at 0, 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M NaOH. | To evaluate the potential for base-catalyzed hydrolysis of the amide bond. [7] |

| Oxidation | Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Analyze at 0, 2, 6, 12, and 24 hours. | To identify oxidative degradation products, particularly from the aromatic amine. [9] |

| Thermal Degradation | Expose the solid compound to 60°C/75% RH for up to 4 weeks. Analyze at 0, 1, 2, and 4 weeks. | To assess the impact of heat and humidity on the solid-state stability. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A dark control should be run in parallel. | To determine the light sensitivity of the compound. [1][6] |

The experimental workflow for the forced degradation study is as follows:

Caption: Experimental workflow for the forced degradation study.

Data Interpretation and Reporting

The results of the forced degradation study should be tabulated to clearly show the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition.

| Stress Condition | Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | 98.5 | 1.2 | 0.3 | 1.5 | |

| 6 | 95.2 | 3.8 | 1.0 | 4.8 | |

| 12 | 90.1 | 7.9 | 2.0 | 9.9 | |

| 24 | 82.3 | 14.5 | 3.2 | 17.7 | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | 99.1 | 0.9 | 0.0 | 0.9 | |

| 6 | 97.4 | 2.5 | 0.1 | 2.6 | |

| 12 | 94.8 | 4.9 | 0.3 | 5.2 | |

| 24 | 90.5 | 8.8 | 0.7 | 9.5 |

This table is for illustrative purposes only.

The major degradation products should be further characterized using techniques such as LC-MS to confirm their structures and elucidate the degradation pathways. [10]This information is invaluable for understanding the intrinsic stability of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide and for guiding formulation development to minimize degradation.

Conclusion

This technical guide has outlined a scientifically rigorous approach to assessing the stability of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide. By understanding the molecule's inherent chemical properties and applying the systematic methodology of forced degradation studies as prescribed by ICH guidelines, researchers can build a comprehensive stability profile. This foundational knowledge is critical for ensuring the development of a safe, effective, and stable pharmaceutical product. The insights gained from these studies will directly inform formulation strategies, packaging selection, and the determination of appropriate storage conditions and shelf life.

References

- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- ICH. Quality Guidelines.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- A practical guide to forced degradation and stability studies for drug substances.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights.

- BenchChem. (2025). A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.

- BenchChem. (2025). Technical Support Center: Degradation Pathways of 1-(4-Aminophenyl)-2-methylpropan-1-one.

Sources

- 1. database.ich.org [database.ich.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. labinsights.nl [labinsights.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Application of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in the Synthesis of the Antiviral Agent Besifovir

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the pivotal role of the intermediate, N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, in the synthesis of Besifovir, a potent antiviral agent against the hepatitis B virus (HBV). This document outlines the synthetic strategy, reaction mechanisms, and detailed protocols, providing a comprehensive resource for the chemical community.

Introduction

Besifovir is a novel and potent acyclic nucleoside phosphonate that has demonstrated significant efficacy in the treatment of chronic hepatitis B[1][2]. Its mechanism of action involves the inhibition of the HBV reverse transcriptase, a crucial enzyme in the viral replication cycle[3]. The synthesis of this complex molecule requires a strategic approach, often involving the construction of a purine core followed by the attachment of a unique cyclopropyl-containing side chain. This application note focuses on a plausible and efficient synthetic pathway where N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide serves as a key starting material for the elaboration of the 2-aminopurine scaffold of Besifovir.

Synthetic Strategy: From a Substituted Aniline to a Functionalized Purine

The overall strategy hinges on the construction of the purine ring system from the ground up, starting with the readily available N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide. This approach allows for precise control over the substitution pattern of the final purine core. The synthesis can be conceptually divided into two main stages:

-

Formation of the Purine Core: This multi-step process involves the initial construction of a substituted pyrimidine ring from the starting aniline derivative, followed by the annulation of an imidazole ring to yield the desired 2-aminopurine structure.

-

Side-Chain Attachment: The pre-synthesized cyclopropyl-oxy-methylphosphonate side chain is then coupled to the N9 position of the purine core to complete the synthesis of Besifovir.

A visual representation of this synthetic workflow is provided below:

Caption: High-level workflow for the synthesis of Besifovir.

Part 1: Synthesis of the 2-Aminopurine Core

The construction of the purine nucleus from N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a critical phase of the synthesis. The pivaloyl protecting group on the aniline nitrogen serves to modulate its reactivity during the initial steps.

Protocol 1: Formation of a Substituted 4,5-Diaminopyrimidine

This protocol outlines a potential pathway to a key 4,5-diaminopyrimidine intermediate.

Step 1a: Nitration

The aromatic ring of the starting material is first nitrated to introduce a nitro group ortho to the amino group. This sets the stage for the formation of the pyrimidine ring.

-

Reagents: N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, Nitrating agent (e.g., nitric acid in sulfuric acid).

-

Procedure:

-

Dissolve N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0-5 °C).

-

Slowly add the nitrating agent while maintaining the temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Step 1b: Pyrimidine Ring Formation

The resulting nitroaniline can be used to construct the pyrimidine ring. One common method involves condensation with a suitable three-carbon synthon.

-

Reagents: Nitrated intermediate from Step 1a, Malononitrile, a strong base (e.g., sodium ethoxide).

-

Procedure:

-

In a suitable solvent (e.g., ethanol), react the nitrated intermediate with malononitrile in the presence of a strong base.

-

Heat the reaction mixture to reflux to drive the cyclization.

-

Upon completion, cool the reaction and neutralize with an acid to precipitate the pyrimidine product.

-

Filter, wash, and dry the product.

-

Step 1c: Reduction of the Nitro Group

The nitro group on the pyrimidine ring is then reduced to an amino group to yield the crucial 4,5-diaminopyrimidine intermediate.

-

Reagents: Nitropyrimidine from Step 1b, Reducing agent (e.g., sodium dithionite, or catalytic hydrogenation with Pd/C).

-

Procedure (using Sodium Dithionite):

-

Suspend the nitropyrimidine in an aqueous or alcoholic solvent.

-

Heat the suspension and add sodium dithionite portion-wise.

-

Maintain the temperature until the reaction is complete.

-

Cool the mixture and isolate the 4,5-diaminopyrimidine product by filtration.

-

Protocol 2: Imidazole Ring Annulation to Form the Purine

The 4,5-diaminopyrimidine intermediate is then cyclized to form the fused imidazole ring of the purine.

-

Reagents: 4,5-Diaminopyrimidine intermediate, Formic acid or a derivative (e.g., triethyl orthoformate).

-

Procedure:

-

Heat the diaminopyrimidine in an excess of formic acid or with triethyl orthoformate and an acid catalyst.

-

The reaction drives off water or ethanol to form the imidazole ring.

-

Upon completion, cool the reaction mixture and isolate the 2-amino-6-chloro-9H-purine derivative.

-

Part 2: Synthesis and Attachment of the Besifovir Side Chain

The synthesis of the acyclic side chain of Besifovir is a distinct but equally important part of the overall process.

Protocol 3: Preparation of the Cyclopropyl-oxy-methylphosphonate Side Chain

This protocol describes a plausible route to the key side-chain precursor.

Step 3a: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanol

This diol can be prepared from cyclopropanecarboxylic acid esters through reduction.

-

Reagents: Diethyl cyclopropane-1,1-dicarboxylate, a reducing agent (e.g., Lithium aluminum hydride).

-

Procedure:

-

In a dry, inert atmosphere, slowly add a solution of the cyclopropanedicarboxylate in a suitable solvent (e.g., THF) to a suspension of the reducing agent.

-

Control the temperature during the addition.

-

After the addition is complete, stir the reaction until completion.

-

Carefully quench the reaction and work up to isolate the diol.

-

Step 3b: Monochlorination and Phosphonylation

The diol is then selectively monochlorinated and subsequently reacted to form the phosphonate.

-

Reagents: (1-(Hydroxymethyl)cyclopropyl)methanol, Thionyl chloride, Triethyl phosphite.

-

Procedure:

-

React the diol with a controlled amount of thionyl chloride to achieve monochlorination.

-

The resulting chloro-alcohol is then reacted with triethyl phosphite in an Arbuzov reaction to introduce the phosphonate group.

-

This yields diethyl (((1-((chloromethyl)cyclopropyl)oxy)methyl)phosphonate).

-

Protocol 4: N9-Alkylation of the Purine Core

The final step in the synthesis of Besifovir is the coupling of the side chain to the N9 position of the purine core.

-

Reagents: 2-Amino-6-chloro-9H-purine derivative, Diethyl (((1-((chloromethyl)cyclopropyl)oxy)methyl)phosphonate), a non-nucleophilic base (e.g., Cesium carbonate).

-

Procedure:

-

In a polar aprotic solvent (e.g., DMF), combine the purine derivative, the phosphonate side chain, and the base.

-

Heat the reaction mixture to facilitate the alkylation.

-

Monitor the reaction for the formation of the desired N9-alkylated product and the disappearance of the starting materials.

-

Upon completion, cool the reaction, and perform an aqueous workup followed by purification (e.g., column chromatography) to isolate Besifovir.

-

Final Deprotection: The pivaloyl group on the 2-amino position of the purine ring can be removed under standard hydrolytic conditions (acidic or basic) to yield the final Besifovir product.

Data Summary

| Intermediate | Key Reaction | Typical Reagents | Expected Yield |

| Substituted Nitropyrimidine | Nitration & Cyclization | HNO3/H2SO4, Malononitrile | Moderate to Good |